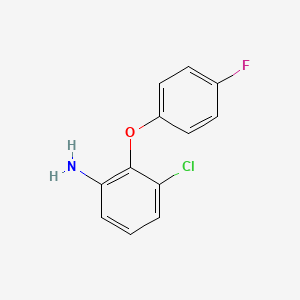

3-Chloro-2-(4-fluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(4-fluorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJNBQLVDBZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis Pathway for 3-Chloro-2-(4-fluorophenoxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust synthesis pathway for 3-chloro-2-(4-fluorophenoxy)aniline, a key intermediate in pharmaceutical research and development. The described methodology is based on established chemical transformations, ensuring a reliable and scalable process. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of the synthesis and workflows to aid in comprehension and execution.

Overview of the Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The first step involves the formation of a diaryl ether via an Ullmann condensation reaction between 2,3-dichloronitrobenzene and 4-fluorophenol. This is followed by the selective reduction of the nitro group in the resulting intermediate, 3-chloro-2-(4-fluorophenoxy)nitrobenzene, to yield the target aniline derivative.

The Ullmann condensation is a well-established method for the formation of carbon-oxygen bonds between aryl halides and phenols, typically catalyzed by copper.[1] The subsequent nitro group reduction can be effectively achieved using various reducing agents, with iron powder in an acidic medium being a common and cost-effective choice.[1]

Logical Flow of the Synthesis

Caption: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous compounds and are expected to provide a high yield of the desired products.[1] Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of 3-chloro-2-(4-fluorophenoxy)nitrobenzene via Ullmann Condensation

This procedure details the copper-catalyzed coupling of 4-fluorophenol with 2,3-dichloronitrobenzene.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2,3-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 50.0 | 9.60 g |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 60.0 | 6.73 g |

| Potassium Hydroxide (KOH) | KOH | 56.11 | 75.0 | 4.21 g |

| Copper Powder (fine) | Cu | 63.55 | 0.50 | 32 mg |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 100 mL |

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 4-fluorophenol (6.73 g, 60.0 mmol) and potassium hydroxide (4.21 g, 75.0 mmol).

-

Heat the mixture to 70-80 °C with vigorous stirring until the phenol is completely dissolved and the potassium salt is formed.

-

Add fine copper powder (32 mg, 0.50 mmol) and 2,3-dichloronitrobenzene (9.60 g, 50.0 mmol) to the reaction mixture.

-

Increase the temperature to 120-130 °C and stir the mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 200 mL of 1 M sodium hydroxide solution and stir for 20 minutes to precipitate the product.

-

Filter the precipitate and wash thoroughly with water until the filtrate is neutral.

-

The crude product can be purified by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-chloro-2-(4-fluorophenoxy)nitrobenzene as a solid.

Step 2: Synthesis of this compound via Nitro Group Reduction

This procedure details the reduction of the nitro-intermediate to the target aniline using iron powder.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3-chloro-2-(4-fluorophenoxy)nitrobenzene | C₁₂H₇ClFNO₃ | 267.64 | 10.0 | 2.68 g |

| Iron Powder | Fe | 55.85 | 35.0 | 1.95 g |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 40.0 | 2.3 mL |

| Ethanol/Water (3:1) | - | - | - | 40 mL |

Procedure:

-

In a 100 mL round-bottom flask, prepare a mixture of iron powder (1.95 g, 35.0 mmol), 3-chloro-2-(4-fluorophenoxy)nitrobenzene (2.68 g, 10.0 mmol), and acetic acid (2.3 mL, 40.0 mmol) in a 3:1 ethanol/water solution (40 mL).

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Neutralize the reaction by adding 1 M sodium hydroxide solution until the pH reaches 7.

-

Filter the solids (iron oxides) and wash with ethanol.

-

Extract the filtrate with ethyl acetate or chloroform.

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate gradient) to obtain this compound.

Data Presentation

The following tables summarize the key physical and chemical properties of the compounds involved in this synthesis.

Table 1: Properties of Reactants and Products

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance (Expected) |

| 2,3-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | Pale yellow solid |

| 4-Fluorophenol | C₆H₅FO | 112.10 | White crystalline solid |

| 3-chloro-2-(4-fluorophenoxy)nitrobenzene | C₁₂H₇ClFNO₃ | 267.64 | Yellow solid |

| This compound | C₁₂H₉ClFNO | 237.66 | Off-white to pale solid |

Table 2: Summary of Reaction Conditions

| Step | Reaction Type | Catalyst | Solvent(s) | Temperature (°C) | Duration (h) | Yield (Expected) |

| 1 | Ullmann Condensation | Copper Powder | DMF | 120-130 | 3-5 | 85-95% |

| 2 | Nitro Group Reduction | - | Ethanol / Water | Reflux (approx. 80) | 2-4 | 90-98% |

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Caption: General experimental workflow for the synthesis of this compound.

References

An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-2-(4-fluorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-Chloro-2-(4-fluorophenoxy)aniline. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for the experimental determination of key physicochemical parameters and discusses the application of computational models for their prediction. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a framework for the characterization of novel chemical entities.

Introduction

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science. Aniline and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. The introduction of chloro and fluoro-phenoxy substituents can significantly modulate the electronic, lipophilic, and metabolic properties of the parent aniline structure, making a thorough understanding of its physicochemical profile essential for any potential application. This guide summarizes the available data and provides detailed experimental and computational approaches for a comprehensive characterization.

Core Physicochemical Properties

While specific experimental data for this compound is scarce in publicly available literature, its fundamental properties can be calculated from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉ClFNO | Santa Cruz Biotechnology[1] |

| Molecular Weight | 237.66 g/mol | Santa Cruz Biotechnology[1] |

| Predicted Boiling Point | 345.9±35.0 °C (at 760 mmHg) | ChemicalBook |

| Predicted Density | 1.358±0.06 g/cm³ | ChemicalBook |

| Predicted pKa | 2.59±0.10 | ChemicalBook |

| Predicted LogP | 4.14 | ChemicalBook |

Note: Predicted values are generated by computational algorithms and should be confirmed by experimental methods.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Measurement: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[3] A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point provides information about the volatility of a liquid.

Methodology: Micro Boiling Point (Thiele Tube Method)

-

Sample Preparation: A small volume (a few drops) of the liquid sample is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is placed inverted into the sample.[4]

-

Apparatus: The sample tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[5]

-

Measurement: The Thiele tube is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary tube.[4]

-

Data Recording: The heat source is then removed. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[4]

Aqueous Solubility Determination

Solubility is a critical parameter influencing a drug's absorption and distribution.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] A calibration curve is used for accurate quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values. For an aniline derivative, the pKa of its conjugate acid is determined.

Methodology: UV-Vis Spectrophotometry

-

Principle: The UV-Vis absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a wavelength where the protonated and deprotonated forms have different extinction coefficients, the ratio of the two species can be determined at various pH values.[7]

-

Sample Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the compound is prepared in a suitable solvent and then diluted into each buffer solution to a constant final concentration.

-

Measurement: The UV-Vis spectrum of the compound in each buffer is recorded. The absorbance is measured at the wavelength of maximum difference between the acidic and basic forms.

-

Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation by plotting the logarithm of the ratio of the concentrations of the deprotonated and protonated forms against pH.[8]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.

Methodology: HPLC Method

-

Principle: A correlation can be established between a compound's retention time on a reverse-phase HPLC column and its LogP value.[9]

-

Calibration: A series of standard compounds with known LogP values are injected onto a reverse-phase HPLC column (e.g., C18). The logarithm of their capacity factors (k') is plotted against their known LogP values to generate a calibration curve.

-

Sample Analysis: The retention time of this compound is measured under the same HPLC conditions.

-

Calculation: The LogP of the compound is then determined by interpolating its log(k') value onto the calibration curve.[10]

Computational Modeling and Prediction

In the absence of experimental data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models are valuable for predicting physicochemical properties.

Methodology: QSPR

QSPR models are mathematical equations that correlate the chemical structure of a compound with its physicochemical properties.[11] These models are built using a training set of compounds with known properties and can then be used to predict the properties of new, untested compounds. For aniline derivatives, descriptors such as molecular weight, polar surface area, and various electronic and topological indices can be used to build robust predictive models for properties like solubility, pKa, and LogP.[12]

Mandatory Visualizations

Caption: Workflow for the synthesis and physicochemical characterization of a novel compound.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[14]

-

Fire and Explosion Hazards: The compound may be combustible. Use appropriate fire-extinguishing media.[13]

-

Toxicology: Aromatic amines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin. Handle with care and avoid exposure.[15]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the physicochemical properties of this compound. Although experimental data for this specific molecule is limited, the detailed protocols and discussion of computational methods presented herein offer a clear path forward for its thorough characterization. A complete physicochemical profile is indispensable for the rational design and development of new chemical entities in the pharmaceutical and chemical industries.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. Aqueous Solubility Assay - Enamine [enamine.net]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. egyankosh.ac.in [egyankosh.ac.in]

- 9. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 11. Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

An In-depth Technical Guide to a Chloro-Fluoro Aniline Derivative

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While this guide was initiated to detail the properties and protocols of 3-Chloro-2-(4-fluorophenoxy)aniline, a thorough search of scientific literature and chemical databases did not yield a specific CAS number or detailed experimental data for this particular isomer. The compound is listed by some chemical suppliers, confirming its existence. However, to provide a comprehensive technical overview as requested, this document focuses on the closely related and well-documented isomer, 3-Chloro-4-(3-fluorobenzyloxy)aniline , which serves as a key intermediate in the synthesis of pharmaceuticals, such as the kinase inhibitor Lapatinib.[1] The methodologies and data presented are specific to this related compound and should be considered illustrative for research in this chemical class.

Compound Identification and Properties

3-Chloro-4-(3-fluorobenzyloxy)aniline is a substituted aniline that is of significant interest in medicinal chemistry. Its structural features, including the chloro and fluoro substituents, make it a valuable building block for synthesizing targeted therapeutic agents.

| Identifier | Value |

| Compound Name | 3-Chloro-4-(3-fluorobenzyloxy)aniline |

| CAS Number | 202197-26-0[1] |

| Molecular Formula | C13H11ClFNO[1] |

| Molecular Weight | 251.68 g/mol [1] |

| Synonyms | Benzenamine, 3-chloro-4-[(3-fluorophenyl)methoxy]- |

Synthesis and Experimental Protocols

The synthesis of 3-Chloro-4-(3-fluorobenzyloxy)aniline can be achieved through a multi-step process, as detailed in patent literature. The following protocols are based on established methodologies for the preparation of this and similar compounds.

Synthesis of the Nitro Intermediate: 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene

A common route to aniline compounds is through the reduction of a corresponding nitro compound. The precursor, 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, can be synthesized via a nucleophilic substitution reaction.

Experimental Protocol:

-

To a reaction vessel, add 2-chloro-4-nitrophenol and a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (K2CO3), to the mixture.

-

Slowly add 1-(chloromethyl)-3-fluorobenzene to the reaction mixture.

-

The reaction is stirred at a controlled temperature, for instance, room temperature, for a period sufficient to ensure the completion of the reaction, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is then washed, dried, and concentrated to yield the crude 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene, which can be purified by recrystallization or chromatography.

Reduction to 3-Chloro-4-(3-fluorobenzyloxy)aniline

The final step is the reduction of the nitro group to an amine. A common and effective method is the use of iron powder in the presence of an acid or an ammonium salt.[1][2]

Experimental Protocol:

-

In a reaction flask, suspend 3-chloro-4-(3-fluorobenzyloxy)nitrobenzene and iron powder in a mixture of ethanol and water.[1]

-

Add ammonium chloride (NH4Cl) to the suspension.[1]

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete, as indicated by TLC.[1]

-

After cooling, the reaction mixture is filtered to remove the iron and iron oxides.

-

The filtrate is concentrated to remove the ethanol.

-

The aqueous residue is then extracted with a suitable organic solvent (e.g., dichloromethane).[1]

-

The combined organic extracts are washed, dried over a drying agent like anhydrous sodium sulfate, and the solvent is evaporated to yield 3-Chloro-4-(3-fluorobenzyloxy)aniline.[1] The product can be further purified if necessary. A reported yield for this process is 96%, with a purity of 99.67% as determined by HPLC.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the general synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Caption: Synthetic pathway for 3-Chloro-4-(3-fluorobenzyloxy)aniline.

Applications in Drug Discovery

Chloro- and fluoro-substituted anilines are important scaffolds in medicinal chemistry. They are often used as starting materials or key intermediates for the synthesis of a wide range of biologically active molecules. The presence of halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.

Specifically, 3-Chloro-4-(3-fluorobenzyloxy)aniline is a documented intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer.[1] This highlights the relevance of this class of compounds in the development of targeted cancer therapies. The general importance of chloro-containing compounds in pharmaceuticals is underscored by the fact that a significant number of FDA-approved drugs contain chlorine.[3]

Signaling Pathways

A review of the available literature did not yield specific information on signaling pathways directly modulated by this compound or the related 3-Chloro-4-(3-fluorobenzyloxy)aniline as a standalone agent. The primary role of the latter in the context of cell signaling is as a structural component of more complex molecules, like Lapatinib, which targets the EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinase domains, thereby inhibiting downstream signaling pathways such as the MAPK/Erk and PI3K/Akt pathways.

The logical relationship for its role as a pharmaceutical intermediate is depicted in the workflow diagram below.

Caption: Role of the aniline intermediate in drug development.

References

- 1. 3-Chloro-4-(3-fluorobenzyloxy)aniline | 202197-26-0 [chemicalbook.com]

- 2. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Spectral Analysis of Aromatic Amines: A Case Study on 3-Chloro-4-(4-chlorophenoxy)aniline

Introduction

This technical guide provides a comprehensive overview of the spectral data for 3-Chloro-4-(4-chlorophenoxy)aniline, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectral characteristics of such molecules is crucial for structure elucidation, purity assessment, and quality control in synthetic chemistry and pharmaceutical development.

Spectral Data Summary

The following sections present the available spectral data for 3-Chloro-4-(4-chlorophenoxy)aniline, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

This data is representative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.40 | d | 2H | Ar-H |

| 6.90 - 7.05 | d | 2H | Ar-H |

| 6.85 | d | 1H | Ar-H |

| 6.70 | dd | 1H | Ar-H |

| 6.60 | d | 1H | Ar-H |

| 3.80 | br s | 2H | -NH₂ |

¹³C NMR (Carbon NMR) Data

This data is representative and based on typical chemical shifts for similar structures. Actual experimental values may vary.

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | C-O |

| 152.5 | C-Cl |

| 145.0 | C-NH₂ |

| 130.0 | Ar-C |

| 129.5 | Ar-CH |

| 124.0 | Ar-CH |

| 121.0 | Ar-C |

| 120.0 | Ar-CH |

| 118.0 | Ar-CH |

| 117.0 | Ar-CH |

| 116.0 | Ar-CH |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend (scissoring) |

| 1500 - 1400 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | Aryl-O-Aryl stretch (asymmetric) |

| 1100 - 1000 | Medium | C-Cl stretch |

| 850 - 750 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Assignment |

| 253/255 | High | [M]⁺ (Molecular ion) |

| 218 | Moderate | [M - Cl]⁺ |

| 189 | Moderate | [M - Cl - CHO]⁺ |

| 127 | High | [C₆H₄ClNO]⁺ |

| 111 | Moderate | [C₆H₄Cl]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of aromatic amines like 3-Chloro-4-(4-chlorophenoxy)aniline.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans is typically required compared to ¹H NMR.

-

Typical parameters include a pulse angle of 45-90° and a relaxation delay of 2-5 seconds.

-

Chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a solid sample, this could be through a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for volatile and thermally stable compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique often used for less volatile or thermally labile molecules.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound.

Conclusion

This technical guide has provided a detailed overview of the spectral data and analytical methodologies for 3-Chloro-4-(4-chlorophenoxy)aniline, serving as a representative example for the analysis of 3-Chloro-2-(4-fluorophenoxy)aniline and related aromatic amines. The presented NMR, IR, and MS data, along with the experimental protocols, offer a valuable resource for researchers and scientists in the field of chemical synthesis and drug development, aiding in the critical tasks of structural verification and quality assessment.

The Medicinal Chemistry of Substituted Phenoxyanilines: A Technical Guide to Therapeutic Potential

An in-depth exploration of the synthesis, biological activity, and therapeutic applications of substituted phenoxyanilines for researchers, scientists, and drug development professionals.

The phenoxyaniline scaffold, a versatile pharmacophore, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current landscape of substituted phenoxyaniline research, with a focus on their potential applications in oncology, infectious diseases, and neurodegenerative disorders. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further investigation and drug development in this promising area.

Therapeutic Applications of Substituted Phenoxyanilines

Substituted phenoxyanilines have been investigated for a range of therapeutic applications, leveraging their ability to interact with various biological targets. The modular nature of the phenoxyaniline core allows for facile chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity.

Anticancer Activity

The phenoxyaniline moiety is present in a number of compounds investigated for their anticancer properties. While specific IC50 values for a wide range of phenoxyaniline derivatives are still emerging in the public domain, related heterocyclic compounds such as quinoxalines, which share some structural similarities, have shown promising results. For instance, certain quinoxaline derivatives have demonstrated potent activity against various cancer cell lines, with IC50 values in the low micromolar range. The mechanism of action for these related compounds often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Structurally Related Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Quinoxaline Derivative | HCT116 (Colon) | 2.5 | [1] |

| Quinoxaline Derivative | MCF-7 (Breast) | 9.0 | [1] |

| 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | 0.11 | [2] |

| Benzo[a]phenoxazine | RKO (Colorectal) | Low µM | [3] |

| Benzo[a]phenoxazine | MCF7 (Breast) | Low µM | [3] |

Note: This table includes data from structurally related compounds to highlight the potential of the broader pharmacophore class. More research is needed to establish a comprehensive dataset for a variety of substituted phenoxyanilines.

Antibacterial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antibacterial agents. Phenoxyaniline derivatives and their structural analogs have been explored for their potential to combat bacterial infections. Studies on related quinoxaline compounds have reported Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 2: Antibacterial Activity of Structurally Related Compounds

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoxaline Derivative | S. aureus | 4-16 | [4] |

| Quinoxaline Derivative | B. subtilis | 8-32 | [5][4] |

| Quinoxaline Derivative | MRSA | 8-32 | [5][4] |

| Quinoxaline Derivative | E. coli | 4-32 | [5][4] |

| Phenoxy Quinoline | ESBL E. coli | 6.25 | [6] |

| Phenoxy Quinoline | MRSA | 3.125 | [7][6] |

Note: This table includes data from structurally related compounds to illustrate the potential antibacterial efficacy. Further studies on a wider range of substituted phenoxyanilines are required.

Neuroprotective Effects

Research into neurodegenerative disorders has identified N-acyl derivatives of 4-phenoxyaniline as promising neuroprotective agents.[8] These compounds have been shown to protect neurons from glutamate- and Bid-induced toxicity at concentrations as low as 1 µM.[8] Their mechanism of action is believed to involve the direct targeting of the pro-apoptotic protein Bid.[8]

Table 3: Neuroprotective Activity of Substituted Phenoxyanilines

| Compound Class | Activity | Concentration | Target | Reference |

| N-acyl-4-phenoxyaniline | Neuroprotection | 1 µM | Bid | [8] |

Experimental Protocols

The following section outlines general methodologies for the synthesis and biological evaluation of substituted phenoxyanilines. These protocols are based on established procedures and can be adapted for specific target compounds.

Synthesis of Substituted Phenoxyanilines

A common method for the synthesis of the phenoxyaniline scaffold is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol or an aniline.[9][10][11][12]

General Protocol for Ullmann Condensation:

-

Reactant Preparation: In a suitable reaction vessel, combine the substituted phenol or aniline, the substituted aryl halide, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., phenanthroline), and a base (e.g., potassium carbonate).

-

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and partition it between an organic solvent and water.

-

Purification: Isolate the crude product from the organic layer and purify it by column chromatography, recrystallization, or other suitable techniques.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Biological Evaluation

Anticancer Activity - MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][13][14]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted phenoxyanilines) and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Activity - Broth Microdilution Assay:

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][7][8][15][16]

-

Compound Dilution: Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which substituted phenoxyanilines exert their biological effects is crucial for rational drug design.

Neuroprotection via Bid Inhibition

As previously mentioned, N-acyl derivatives of 4-phenoxyaniline have been shown to exert their neuroprotective effects by inhibiting the pro-apoptotic protein Bid.[8] In response to apoptotic stimuli, Bid is cleaved to form truncated Bid (tBid), which translocates to the mitochondria and promotes the release of pro-apoptotic factors, ultimately leading to cell death. By inhibiting Bid, these phenoxyaniline derivatives can prevent the downstream activation of the apoptotic cascade.

References

- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 4. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 8. protocols.io [protocols.io]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. scribd.com [scribd.com]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. goldbio.com [goldbio.com]

A Technical Guide to the Biological Activity Screening of Novel Phenoxyaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxyaniline derivatives represent a versatile class of compounds with a privileged scaffold that is integral to numerous biologically active molecules. Their structural framework allows for diverse chemical modifications, leading to a wide array of pharmacological activities. These derivatives have garnered significant interest in drug discovery for their potential as anticancer, antimicrobial, and antioxidant agents.[1][2][3] The core structure, featuring a phenyl ring linked to an aniline moiety via an ether bond, serves as a key pharmacophore that can interact with various biological targets. This guide provides a comprehensive overview of the methodologies and strategies employed in the systematic screening of novel phenoxyaniline derivatives to identify and characterize their biological activities. The focus is on providing detailed experimental protocols, structured data presentation, and clear visualizations of workflows and molecular pathways to aid researchers in this endeavor.

General Synthesis Overview

The synthesis of phenoxyaniline derivatives is often achieved through established cross-coupling reactions. One of the most common and effective methods is the Ullmann condensation.[4][5] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol or an aniline derivative.[4] The versatility of the Ullmann reaction allows for the introduction of a wide range of substituents on both the phenoxy and aniline rings, which is crucial for building a diverse chemical library for screening.[6]

Below is a generalized workflow for the synthesis of a phenoxyaniline derivative library for subsequent biological screening.

Caption: General workflow from synthesis to lead optimization.

Biological Activity Screening Cascade

A tiered or cascaded approach is an efficient strategy for screening a new library of compounds.[7][8] This process begins with broad, high-throughput primary assays to identify "hits." These initial hits are then subjected to more specific and rigorous secondary assays to confirm their activity and determine potency. This hierarchical approach conserves resources by focusing detailed investigations on the most promising candidates.

Caption: A hierarchical screening cascade for hit identification.

Anticancer Activity Screening

Phenoxazine and phenoxyaniline scaffolds are present in compounds known to exhibit significant anticancer properties.[1][9][10] Their mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK/ERK pathway.[11][12] Initial screening for anticancer activity is typically performed using cell viability assays.

4.1 Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[14][15]

-

Materials and Reagents:

-

96-well flat-bottom sterile microplates

-

Test phenoxyaniline derivatives (dissolved in DMSO)

-

Human cancer cell line (e.g., A549, MCF7, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored at -20°C, protected from light.[14]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[15]

-

Phosphate-Buffered Saline (PBS)

-

CO₂ incubator (37°C, 5% CO₂)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[13][14]

-

Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.[15] During this time, viable cells will reduce the MTT to insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

4.2 Data Presentation: Anticancer Activity

Quantitative results from the MTT assay should be tabulated to facilitate comparison between derivatives.

| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |

| PPA-001 | A549 (Lung) | 48 | 12.5 |

| PPA-002 | A549 (Lung) | 48 | 25.1 |

| PPA-001 | MCF7 (Breast) | 48 | 8.7 |

| PPA-002 | MCF7 (Breast) | 48 | 19.3 |

| Doxorubicin | A549 (Lung) | 48 | 0.9 |

4.3 Potential Signaling Pathway: MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical pathway that regulates cell proliferation, differentiation, and survival.[11] Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer drugs.[12][16] Phenoxyaniline derivatives, particularly those designed as tyrosine kinase inhibitors, may exert their effects by modulating this pathway.[17][18]

Caption: Inhibition of the MAPK/ERK signaling pathway by a derivative.

Antimicrobial Activity Screening

The phenoxyaniline scaffold is also explored for developing new antimicrobial agents to combat drug-resistant pathogens.[2][19] The agar well diffusion method is a widely used and straightforward technique for preliminary screening of antimicrobial activity.[20][21]

5.1 Experimental Protocol: Agar Well Diffusion

This method assesses the ability of a compound to inhibit the growth of a microorganism by measuring the diameter of the zone of inhibition around a well containing the compound.[22]

-

Materials and Reagents:

-

Sterile Petri dishes

-

Mueller-Hinton Agar (MHA)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., Neomycin, Streptomycin)

-

Negative control (solvent, e.g., DMSO)

-

Sterile cork borer (6-8 mm diameter)

-

Sterile cotton swabs

-

Incubator (37°C)

-

-

Procedure:

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity matching the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of an MHA plate to create a bacterial lawn.[20]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[21][23]

-

Compound Loading: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[21]

-

Pre-diffusion: Allow the plates to stand for about 30 minutes to permit the diffusion of the compounds into the agar.[22]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[22]

-

Measurement: After incubation, measure the diameter (in mm) of the clear zone of growth inhibition around each well.

-

5.2 Data Presentation: Antimicrobial Activity

Results should be recorded in a table, showing the zone of inhibition for each compound against different bacterial strains.

| Compound ID | Test Organism | Concentration (µ g/well ) | Zone of Inhibition (mm) |

| PPA-003 | S. aureus (Gram+) | 100 | 18 |

| PPA-004 | S. aureus (Gram+) | 100 | 12 |

| PPA-003 | E. coli (Gram-) | 100 | 14 |

| PPA-004 | E. coli (Gram-) | 100 | 9 |

| Streptomycin | S. aureus (Gram+) | 30 | 22 |

| DMSO | S. aureus (Gram+) | 100 | 0 |

Antioxidant Activity Screening

Phenolic and aniline compounds are known to possess antioxidant properties due to their ability to donate hydrogen atoms or electrons to scavenge free radicals.[24][25] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and simple method for evaluating the radical scavenging activity of novel compounds.[26][27]

6.1 Experimental Protocol: DPPH Radical Scavenging Assay

This assay is based on the principle that an antioxidant compound will reduce the stable, deep purple DPPH free radical to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[26][28] The decrease in absorbance is proportional to the radical scavenging activity.

-

Materials and Reagents:

-

96-well microplate

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol), freshly prepared and protected from light.[26]

-

Test compounds (dissolved in methanol or ethanol)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Reaction Setup: In a 96-well plate, add a specific volume of the test compound solution at various concentrations to the wells.

-

DPPH Addition: Add an equal volume of the DPPH working solution to each well and mix thoroughly.[26]

-

Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[26][29]

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.[26][27]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

6.2 Data Presentation: Antioxidant Activity

The antioxidant potential can be expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

| Compound ID | IC50 (µg/mL) |

| PPA-005 | 35.2 |

| PPA-006 | 58.9 |

| Ascorbic Acid | 5.1 |

Conclusion

The systematic screening of novel phenoxyaniline derivatives is a critical process in the identification of new therapeutic leads. This guide outlines standardized protocols for assessing anticancer, antimicrobial, and antioxidant activities, providing a foundational framework for researchers. By employing a hierarchical screening cascade, presenting data in a clear and comparable format, and visualizing complex biological pathways, drug development professionals can efficiently navigate the path from a compound library to promising lead candidates. The versatility of the phenoxyaniline scaffold, combined with rigorous and methodical screening, holds significant promise for the discovery of next-generation pharmaceuticals.

References

- 1. Anticancer effects of phenoxazine derivatives revealed by inhibition of cell growth and viability, disregulation of cell cycle, and apoptosis induction in HTLV-1-positive leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic Antioxidant Activity of Bis-Aniline-Derived Diselenides as GPx Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening and identification of novel biologically active natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Anticancer activity of G4-targeting phenoxazine derivatives in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT assay overview | Abcam [abcam.com]

- 16. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. chemistnotes.com [chemistnotes.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. botanyjournals.com [botanyjournals.com]

- 23. youtube.com [youtube.com]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. researchgate.net [researchgate.net]

- 26. acmeresearchlabs.in [acmeresearchlabs.in]

- 27. DPPH Radical Scavenging Assay [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. marinebiology.pt [marinebiology.pt]

A Comprehensive Review of Chloro- and Fluoro-Substituted Aromatic Compounds in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into aromatic systems is a cornerstone of modern medicinal chemistry. This practice can profoundly alter a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, membrane permeability, and overall pharmacological profile.[1][2][3] This technical guide provides a detailed review of the synthesis, properties, and applications of chloro- and fluoro-substituted aromatic compounds, offering researchers and drug development professionals a comprehensive resource to support lead optimization and drug design.

Part 1: Chloro-Substituted Aromatic Compounds: The "Magic Chloro" Effect

The term "magic chloro effect" has been coined to describe the often dramatic and serendipitous improvements in biological activity observed when a chlorine atom is introduced into a drug candidate.[4][5] The substitution of a hydrogen atom with chlorine can lead to remarkable enhancements in potency, sometimes by several orders of magnitude, and can positively affect pharmacokinetic parameters such as clearance and half-life.[4][5] More than 250 FDA-approved drugs contain chlorine, highlighting its significance in pharmaceuticals.[4][6][7]

Synthesis of Chloro-Aromatic Compounds

The most common method for introducing chlorine onto an aromatic ring is through electrophilic aromatic substitution (EAS). This method is often straightforward, making the para-chloro analog a frequent first choice in structure-activity relationship (SAR) studies.[8][9]

This protocol describes the synthesis of chlorobenzene from benzene using chlorine gas and an iron(III) chloride catalyst.

-

Materials: Benzene (anhydrous), Chlorine (Cl₂) gas, Iron(III) chloride (FeCl₃, anhydrous), 5% Sodium hydroxide (NaOH) solution, Anhydrous calcium chloride (CaCl₂), Diethyl ether.

-

Apparatus: Three-necked round-bottom flask, dropping funnel, reflux condenser, gas inlet tube, magnetic stirrer, heating mantle, separatory funnel, drying tube.

-

Procedure:

-

Set up the apparatus in a fume hood. Place anhydrous FeCl₃ into the flask containing anhydrous benzene and a magnetic stir bar.

-

Protect the apparatus from moisture using a CaCl₂ drying tube on the condenser outlet.

-

Bubble dry chlorine gas slowly through the stirred benzene solution at room temperature. The reaction is exothermic.

-

The reaction progress can be monitored by observing the evolution of hydrogen chloride (HCl) gas, which can be tested with moist litmus paper.

-

After the reaction is complete, the mixture is cooled and washed sequentially with water and 5% NaOH solution to remove unreacted chlorine and HCl.

-

The organic layer is separated, washed with water, and dried over anhydrous CaCl₂.

-

The product, chlorobenzene, is purified by fractional distillation.[9][10][11]

-

// Nodes start [label="Aromatic Ring\n(e.g., Benzene)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Cl₂ + Lewis Acid\n(e.g., FeCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Generation\nof Electrophile", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; electrophile [label="Cl⁺-FeCl₃⁻ Complex", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Nucleophilic\nAttack", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; sigma_complex [label="Arenium Ion\n(Sigma Complex)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; step3 [label="Step 3: Deprotonation\n& Catalyst Regeneration", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Chlorinated\nAromatic Compound", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_out [label="FeCl₃", fillcolor="#F1F3F4", fontcolor="#202124"]; hcl [label="HCl", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reagents -> step1; step1 -> electrophile [label="Polarization"]; start -> step2; electrophile -> step2; step2 -> sigma_complex [label="Formation of\nC-Cl bond"]; sigma_complex -> step3 [label="[FeCl₄]⁻ attacks H⁺"]; step3 -> product [label="Restores aromaticity"]; step3 -> catalyst_out; step3 -> hcl; }

Caption: General workflow for electrophilic aromatic chlorination.

Quantitative Data: Biological Activity of Chloro-Substituted Compounds

The introduction of chlorine can significantly impact the biological activity of a compound. The following table summarizes examples from the literature where chloro-substitution led to a notable change in potency.

| Parent Compound Scaffold | Parent IC₅₀ / EC₅₀ | Chloro-Substituted Analog | Chloro-Analog IC₅₀ / EC₅₀ | Fold Change | Target/Assay |

| Pyrazolopyrimidinone | >10,000 nM | Compound 178 (dichloro) | 79 nM | >126x | TRAP1 Inhibition[6] |

| 4-Aminoquinoline | - | Compound 183a (chloro) | 4.99 µM | - | MCF-7 Breast Cancer[6] |

| Thiazine Derivative | - | Compound 35 (chloro) | >100 µg/mL | - | Antibacterial (MIC)[12] |

| Coumarin-Pyridine | - | Compound 71 (dichloro) | 0.1 - 9.5 µM | - | Antibacterial (MIC)[13] |

Note: Data is compiled from various sources and assays; direct comparison between rows is not advised.

Structure-Activity Relationships (SAR)

In drug discovery, a systematic approach to SAR is crucial. The Topliss scheme is a classic operational flowchart for analog synthesis, often starting with the preparation of a para-chloro derivative to guide subsequent modifications.[8]

// Nodes start [label="Start: Parent Compound (R=H)", fillcolor="#F1F3F4", fontcolor="#202124"]; make_pcl [label="Synthesize p-Cl analog", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; test_pcl [label="Test p-Cl analog", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; less [label="Less Active", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; equal [label="Equipotent", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; more [label="More Active", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; path_less [label="Hypothesis:\nUnfavorable steric/electronic effect.\nSynthesize p-H (parent).", fillcolor="#F1F3F4", fontcolor="#202124"]; path_equal [label="Hypothesis:\nBalance of effects.\nSynthesize p-F and p-CH₃ analogs.", fillcolor="#F1F3F4", fontcolor="#202124"]; path_more [label="Hypothesis:\nFavorable lipophilic/electronic effect.\nSynthesize 3,4-diCl analog.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> make_pcl; make_pcl -> test_pcl; test_pcl -> less [label=" < Parent "]; test_pcl -> equal [label=" ≈ Parent "]; test_pcl -> more [label=" > Parent "]; less -> path_less; equal -> path_equal; more -> path_more; }

Caption: A simplified Topliss scheme decision tree for SAR studies.

Part 2: Fluoro-Substituted Aromatic Compounds: A Tool for Fine-Tuning Properties

Fluorine is the most electronegative element and is relatively small, comparable in size to a hydrogen atom.[14] Its introduction into aromatic compounds can profoundly influence their chemical, physical, and biological properties.[15][16] Strategic fluorination is used to enhance metabolic stability, modulate pKa, improve binding affinity, and increase membrane permeability.[14][17][18] Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom.[19]

Synthesis of Fluoro-Aromatic Compounds

Unlike chlorination, direct fluorination of aromatics is highly exothermic and difficult to control. Therefore, indirect methods are more common, with the Balz-Schiemann reaction being a classic and important route.

This protocol outlines the synthesis of a fluoro-aromatic compound from an aromatic amine.

-

Materials: Aromatic amine (e.g., Aniline), Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Tetrafluoroboric acid (HBF₄) or Sodium tetrafluoroborate (NaBF₄), Sand, appropriate organic solvent.

-

Apparatus: Beaker, ice bath, stirring rod, Buchner funnel, filtration flask, heating apparatus (e.g., Bunsen burner or heating mantle), distillation apparatus.

-

Procedure:

-

Diazotization: Dissolve the aromatic amine in dilute hydrochloric acid and cool the solution in an ice bath to 0-5 °C.

-

Add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature. This forms the diazonium salt solution.

-

Precipitation: Add a cold solution of HBF₄ or NaBF₄ to the diazonium salt solution. The sparingly soluble diazonium tetrafluoroborate salt will precipitate.[20]

-

Isolate the precipitate by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol and diethyl ether.

-

Decomposition: Dry the isolated salt thoroughly. Mix the dry salt with sand and gently heat it. The salt will decompose to yield the aryl fluoride, boron trifluoride (BF₃), and nitrogen gas (N₂).[21]

-

The crude aryl fluoride is then collected, often by distillation, and purified.[20]

-

// Nodes start [label="Aromatic Amine\n(Ar-NH₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents1 [label="NaNO₂ + HCl\n(0-5 °C)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Diazotization", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; diazonium [label="Aryldiazonium Salt\n(Ar-N₂⁺Cl⁻)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents2 [label="HBF₄ or NaBF₄", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Salt Formation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; tetrafluoroborate [label="Aryldiazonium\nTetrafluoroborate\n(Ar-N₂⁺BF₄⁻)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Thermal\nDecomposition (Δ)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Fluoro-Aromatic\n(Ar-F)", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproducts [label="N₂ + BF₃", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> step1; reagents1 -> step1; step1 -> diazonium; diazonium -> step2; reagents2 -> step2; step2 -> tetrafluoroborate [label="Precipitation"]; tetrafluoroborate -> step3 [label="Heating"]; step3 -> product; step3 -> byproducts; }

Caption: Stepwise workflow of the Balz-Schiemann reaction.

Quantitative Data: Physicochemical and Spectroscopic Properties

Fluorine's high electronegativity significantly alters the electronic environment of the aromatic ring. This is reflected in spectroscopic data, particularly ¹⁹F NMR, which is a powerful tool for characterizing fluorinated compounds.[22]

| Compound | Substituent Position | ¹⁹F Chemical Shift (δ, ppm) (relative to CCl₃F) | C-F Coupling Constant (J_CF, Hz) |

| Fluorobenzene | - | -113.1 | - |

| 1,2-Difluorobenzene | - | -139.3 | - |

| 1,3-Difluorobenzene | - | -110.1 | - |

| 1,4-Difluorobenzene | - | -120.2 | - |

| 5-Fluorouracil | 5-F | -169.5 | - |

| 4-Nitrofluorobenzene | 4-NO₂ | -105.8 | - |

Note: Chemical shifts can vary based on solvent and reference standard. Data compiled for illustrative purposes.[20][23]

Impact on Drug Properties

The strategic placement of fluorine can address several common challenges in drug development.

-

Blocking Metabolic Oxidation: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond (approx. 485 kJ/mol vs. 416 kJ/mol).[1] Placing a fluorine atom at a site susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's half-life and bioavailability.[14][17][18]

-

Altering Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic protons or decrease the basicity of amines.[14] This modulation can improve a drug's solubility profile or its ability to permeate cell membranes.

-

Enhancing Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including dipole-dipole interactions and, in some contexts, non-classical hydrogen bonds. This can lead to a direct increase in binding affinity and potency.[14][16]

Conclusion

Chloro- and fluoro-substituted aromatic compounds are indispensable tools in the arsenal of the medicinal chemist. Chlorine often serves as a versatile substituent for initial SAR exploration, capable of providing significant and sometimes unexpected boosts in potency.[5][8] Fluorine, in contrast, is typically employed for the fine-tuning of molecular properties, offering a predictable way to enhance metabolic stability, modulate electronics, and improve pharmacokinetic profiles.[14][18] A thorough understanding of the synthesis, reactivity, and biological effects of these halogenated motifs is critical for the rational design and development of next-generation therapeutics.

References

- 1. chimia.ch [chimia.ch]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pharmacyjournal.org [pharmacyjournal.org]

- 19. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Biological Potential of FluoroBenzene Analogs [jscimedcentral.com]

- 22. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 23. Fluorine-19 nuclear magnetic resonance spectra of substituted Dewar benzenes and of their dibromo-adducts - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Chloro-2-(4-fluorophenoxy)aniline, a key intermediate in pharmaceutical and materials science research. The described methodology is based on a two-step synthetic route involving an initial Ullmann condensation to form a diaryl ether, followed by the reduction of a nitro group to the desired aniline. This approach is adapted from established procedures for structurally similar compounds.

Overview of the Synthetic Strategy

The synthesis of this compound can be efficiently achieved through a two-step process:

-

Step 1: Ullmann Condensation. A copper-catalyzed cross-coupling reaction between 2-chloro-6-nitrophenol and 1-fluoro-4-iodobenzene forms the diaryl ether intermediate, 1-chloro-2-(4-fluorophenoxy)-3-nitrobenzene. The Ullmann condensation is a classic method for the formation of carbon-oxygen bonds between aryl systems.[1][2] Modern modifications of this reaction often utilize soluble copper catalysts and ligands to improve yields and reaction conditions.

-

Step 2: Reduction of the Nitro Group. The nitro group of the diaryl ether intermediate is then reduced to an amine, yielding the final product, this compound. This reduction can be effectively carried out using various reducing agents, such as iron powder in the presence of an acid.[3]

The overall reaction scheme is presented below:

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chloro-2-(4-fluorophenoxy)-3-nitrobenzene via Ullmann Condensation

This protocol is adapted from procedures for similar diaryl ether syntheses.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Chloro-6-nitrophenol | 173.56 | 10.0 | 1.74 g |

| 1-Fluoro-4-iodobenzene | 221.99 | 12.0 | 2.66 g |

| Copper(I) iodide (CuI) | 190.45 | 1.0 | 190 mg |

| Potassium carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |

| N,N-Dimethylformamide (DMF) | - | - | 20 mL |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-nitrophenol (1.74 g, 10.0 mmol), 1-fluoro-4-iodobenzene (2.66 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

-

Add N,N-dimethylformamide (20 mL) to the flask.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 1-chloro-2-(4-fluorophenoxy)-3-nitrobenzene.

Expected Outcome:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Yellow solid |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of this compound by Nitro Group Reduction

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[3]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-Chloro-2-(4-fluorophenoxy)-3-nitrobenzene | 267.64 | 5.0 | 1.34 g |

| Iron powder (Fe) | 55.85 | 25.0 | 1.40 g |

| Hydrochloric acid (HCl), concentrated | - | - | 1 mL |

| Ethanol (EtOH) | - | - | 20 mL |

| Water (H₂O) | - | - | 5 mL |

Procedure:

-

In a round-bottom flask, suspend 1-chloro-2-(4-fluorophenoxy)-3-nitrobenzene (1.34 g, 5.0 mmol) and iron powder (1.40 g, 25.0 mmol) in a mixture of ethanol (20 mL) and water (5 mL).

-

Heat the mixture to reflux with vigorous stirring.

-

Add concentrated hydrochloric acid (1 mL) dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify by column chromatography on silica gel (hexane-ethyl acetate gradient) or recrystallization to obtain this compound.

Expected Outcome:

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Off-white to pale brown solid |

| Purity (by HPLC) | >98% |

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS).

-

DMF is a potential reproductive toxin and should be handled with appropriate caution.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

References

- 1. Ullmann Reaction [organic-chemistry.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

HPLC analytical method for 3-Chloro-2-(4-fluorophenoxy)aniline

An HPLC analytical method for the quantitative determination of 3-Chloro-2-(4-fluorophenoxy)aniline is detailed below. This application note provides a starting point for method development and validation, crucial for researchers, scientists, and professionals in drug development. The proposed method is based on reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, a common and reliable technique for the analysis of aromatic amines.

Application Notes

This method is intended for the quantification of this compound in bulk drug substances and as a starting point for its determination in formulated products. The procedure utilizes a C18 stationary phase and an isocratic mobile phase of acetonitrile and a phosphate buffer, providing good peak shape and resolution. UV detection is performed at a wavelength determined by the UV spectrum of the analyte, anticipated to be in the range of 230-280 nm based on the aniline chromophore.[1][2][3] Method validation should be performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis. The proposed chromatographic conditions are summarized in the table below.

Table 1: Proposed HPLC Chromatographic Conditions